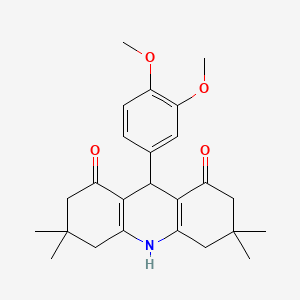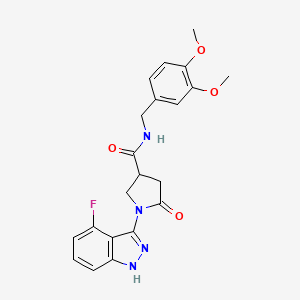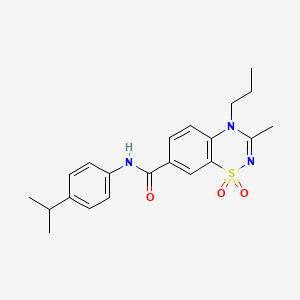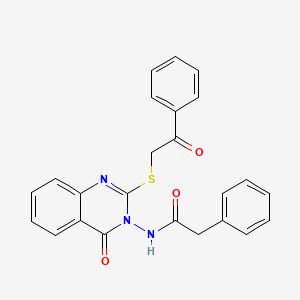![molecular formula C25H27N3O3S2 B11222954 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}ethanone](/img/structure/B11222954.png)
1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{[4-METHYL-6-(PIPERIDINE-1-SULFONYL)QUINOLIN-2-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features multiple functional groups, including an indole, quinoline, and piperidine sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{[4-METHYL-6-(PIPERIDINE-1-SULFONYL)QUINOLIN-2-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions. The process may start with the preparation of the indole and quinoline intermediates, followed by their coupling through a sulfanyl linkage. Common reagents and conditions might include:
Indole Synthesis: Fischer indole synthesis using phenylhydrazine and ketones.
Quinoline Synthesis: Skraup synthesis involving aniline, glycerol, and sulfuric acid.
Coupling Reaction: Thiolation reaction using thiol reagents and coupling agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{[4-METHYL-6-(PIPERIDINE-1-SULFONYL)QUINOLIN-2-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The indole and quinoline rings can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution on the indole or quinoline rings using halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce sulfide analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{[4-METHYL-6-(PIPERIDINE-1-SULFONYL)QUINOLIN-2-YL]SULFANYL}ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-{[4-METHYL-6-(PIPERIDINE-1-SULFONYL)QUINOLIN-2-YL]SULFANYL}ETHAN-1-ONE: Unique due to its specific combination of functional groups.
Indole Derivatives: Compounds like tryptophan or serotonin, which have biological significance.
Quinoline Derivatives: Compounds like quinine or chloroquine, known for their medicinal properties.
Properties
Molecular Formula |
C25H27N3O3S2 |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-methyl-6-piperidin-1-ylsulfonylquinolin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C25H27N3O3S2/c1-18-15-24(32-17-25(29)28-14-11-19-7-3-4-8-23(19)28)26-22-10-9-20(16-21(18)22)33(30,31)27-12-5-2-6-13-27/h3-4,7-10,15-16H,2,5-6,11-14,17H2,1H3 |
InChI Key |
FXUJXSALASGSEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCCC3)SCC(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dimethoxy-N'-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide](/img/structure/B11222878.png)


![3-(4-bromophenyl)-2-[(2-chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11222919.png)



![2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11222947.png)
![1-(4-Methoxyphenyl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11222950.png)
![2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11222952.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B11222957.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11222962.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11222964.png)

